molecular formula C10H12O3 B1290450 3-Ethoxy-4-methylbenzoic acid CAS No. 1250606-59-7

3-Ethoxy-4-methylbenzoic acid

Cat. No.: B1290450
CAS No.: 1250606-59-7
M. Wt: 180.2 g/mol
InChI Key: VLHHMGNQUJZGHE-UHFFFAOYSA-N
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Description

Contextualization within Benzoic Acid Derivatives Research

Benzoic acid and its derivatives represent a vast and significant class of organic compounds. ontosight.ai These molecules, characterized by a carboxylic acid group attached to a benzene (B151609) ring, are fundamental scaffolds in organic chemistry. Their presence is widespread, occurring naturally in plants as part of their defense mechanisms and being synthesized for a multitude of industrial applications, including the manufacturing of dyes, polymers, and pharmaceuticals. ontosight.aiijcrt.org

The core principle of benzoic acid derivatives research lies in the strategic modification of the benzene ring with various functional groups. The nature and position of these substituents profoundly influence the molecule's electronic and steric properties, thereby altering its reactivity, solubility, acidity (pKa), and biological activity. mdpi.comnih.gov For example, the addition of electron-withdrawing or electron-donating groups can change the acidity of the carboxylic group and the molecule's ability to interact with biological targets. mdpi.com

In the case of 3-Ethoxy-4-methylbenzoic acid, the benzene ring is functionalized with an ethoxy (-OCH2CH3) group at the 3-position and a methyl (-CH3) group at the 4-position. The ethoxy group, being larger than a methoxy (B1213986) group, imparts distinct electronic and steric effects that influence its properties. This specific substitution pattern makes it a valuable intermediate for creating targeted molecular architectures.

Physicochemical Properties of this compound

Property Value
CAS Number 1250606-59-7
Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
Appearance Solid

| Classification | Substituted Benzoic Acid |

This table contains data for this compound, compiled from various chemical databases. chemicalbook.comnih.gov

Academic Significance and Contemporary Research Trajectories

The academic significance of this compound stems primarily from its utility as a "building block" in organic synthesis. Its structure is not typically the final target but rather a key intermediate used to construct more elaborate molecules for applications in pharmaceuticals and agrochemicals. sarchemlabs.com

Contemporary research involving substituted benzoic acids is highly focused on the discovery and development of novel bioactive compounds. The general strategies and findings in this field provide a clear context for the potential applications of this compound. Key research trajectories include:

Enzyme Inhibition: Substituted benzoic acids are widely explored as enzyme inhibitors. The carboxylic acid group can form crucial interactions with active sites of enzymes, and the substituents on the aromatic ring can be tailored to enhance binding affinity and selectivity. For example, derivatives of 3-[(4-Ethoxyphenyl)sulfamoyl]-4-methylbenzoic acid have been studied for their ability to inhibit enzymes involved in metabolic processes.

Drug Discovery Scaffolds: In medicinal chemistry, benzoic acid derivatives serve as foundational scaffolds for designing drugs. A significant area of research is in oncology, where these structures are used to create inhibitors of protein-protein interactions that are crucial for cancer cell survival. nih.gov For instance, 2,5-substituted benzoic acids have been designed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are overexpressed in many cancers. nih.gov

Development of Synthetic Methodologies: A persistent trajectory in organic chemistry is the development of more efficient, cost-effective, and environmentally benign synthetic methods. Research focuses on novel catalytic systems and one-pot reactions to produce substituted benzoic acids. acs.orgrsc.org This includes visible-light-induced reactions and the use of readily available catalysts to improve yields and reduce hazardous byproducts. acs.orgresearchgate.net

Illustrative Research on Substituted Benzoic Acids

Research Area Example Compound Class Investigated Application/Target Reference
Drug Discovery 2,5-Substituted Benzoic Acids Dual inhibitors of Mcl-1/Bfl-1 anti-apoptotic proteins for cancer therapy. nih.gov
Antimicrobial Agents Phenolic substances including benzoic acid derivatives Inhibition of microbial growth for food preservation and potential therapeutic use. ijcrt.orgontosight.ai
Agrochemicals General Benzoic Acid Derivatives Development of compounds with potential insecticidal or herbicidal properties. ontosight.ai

| Advanced Intermediates | 3-Ethoxy-4-ethoxycarbonyl-phenylacetic acid | Key synthon for the preparation of Repaglinide, an oral hypoglycemic agent. | acs.org |

This table summarizes research applications for various classes of benzoic acid derivatives, highlighting the research context for compounds like this compound.

While direct and extensive research on this compound itself may be limited in public literature, its value is understood through the lens of these broader research efforts. Its structure is primed for incorporation into synthetic pathways aimed at producing novel compounds with tailored biological or material properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxy-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-9-6-8(10(11)12)5-4-7(9)2/h4-6H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHHMGNQUJZGHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Ethoxy 4 Methylbenzoic Acid and Its Derivatives

Established Synthetic Pathways and Mechanistic Considerations

The preparation of 3-Ethoxy-4-methylbenzoic acid and its analogs relies on fundamental organic reactions that modify the benzene (B151609) ring and its substituents. These pathways include the introduction of alkyl and carboxyl groups, the interconversion of esters and carboxylic acids, and the formation of new bonds through condensation reactions.

Alkylation and carboxylation are cornerstone strategies for the synthesis of substituted benzoic acids. A common approach involves the alkylation of a phenol (B47542) precursor, followed by carboxylation to introduce the carboxylic acid group. For instance, a plausible route to this compound could start from 3-hydroxy-4-methylbenzoic acid. The phenolic hydroxyl group can be ethylated using an ethylating agent like diethyl sulfate (B86663) or ethyl iodide in the presence of a base. This O-alkylation reaction, a type of Williamson ether synthesis, introduces the desired ethoxy group.

Alternatively, carboxylation of a pre-functionalized benzene ring is a powerful technique. One of the most established methods is the Grignard reaction. wikipedia.org This involves the preparation of an organomagnesium compound (Grignard reagent) from an aryl halide, such as 3-ethoxy-4-methylbromobenzene, which is then reacted with carbon dioxide to form the corresponding carboxylate salt. wikipedia.org Subsequent acidification yields the final benzoic acid derivative. wikipedia.org Another approach is the carboxylation of alkali metal benzoates using alkali metal alkyl carbonates at elevated temperatures. google.com

Table 1: Key Carboxylation Strategies for Benzoic Acid Synthesis

Method Description Key Reagents
Grignard Reaction Carboxylation of an intermediate phenylmagnesium bromide. wikipedia.org Magnesium, Carbon Dioxide, Acid
From Nitriles Hydrolysis of benzonitrile (B105546) or its derivatives in acidic or basic conditions. wikipedia.org H+ or OH-, Water

Hydrolysis and esterification are fundamental reversible reactions crucial in the synthesis and purification of benzoic acid derivatives. sserc.org.uktcu.edu Benzoic acids can be prepared by the alkaline hydrolysis of their corresponding esters. sserc.org.uk For example, if a synthetic route produces ethyl 3-ethoxy-4-methylbenzoate, the target acid can be obtained by heating the ester with a base like sodium hydroxide (B78521), followed by acidification to precipitate the insoluble benzoic acid. sserc.org.uk This method is often used as a final step in a multi-step synthesis.

Conversely, esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is used to protect the carboxylic acid group or to prepare ester derivatives. libretexts.orgunizin.org The Fischer esterification is a classic example where the equilibrium is driven towards the ester product by using an excess of the alcohol or by removing water as it is formed. tcu.edu This process is vital when other parts of the molecule need to undergo reactions that would be incompatible with a free carboxylic acid group.

A patented process for the preparation of a related compound, methyl 3-methoxy-4-methylbenzoate, highlights a practical application. The synthesis involves the methylation of 3-hydroxy-4-methylbenzoic acid, which is then esterified. google.com This underscores the industrial relevance of these reactions in creating specific benzoic acid derivatives.

Condensation reactions are those in which two molecules combine, typically with the elimination of a small molecule like water. libretexts.orglibretexts.org In the context of benzoic acid synthesis, these reactions are essential for building the molecular framework and introducing functional groups. The formation of esters (esterification) and amides from carboxylic acids are primary examples of condensation reactions. unizin.orglibretexts.org

For instance, to create an amide derivative of this compound, the acid can be reacted with an amine. This amidation reaction forms a stable peptide bond and is fundamental in the synthesis of many pharmaceuticals. libretexts.org While the direct reaction is often slow, it can be facilitated by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, or by using coupling agents. Benzoic acid itself can also act as a catalyst in certain condensation reactions, such as in the formation of azomethine ylides. nih.gov These principles can be applied to create a wide range of derivatives from ethoxy-substituted benzoic acids, expanding their synthetic utility.

Advanced Synthetic Techniques for Yield Optimization and Purity Enhancement

Modern organic synthesis focuses on developing methods that are not only effective but also efficient and produce high-purity products. For compounds like this compound, advanced techniques are employed to maximize yield and minimize impurities. One approach involves the use of phase-transfer catalysts to improve the efficiency of alkylation reactions, allowing for milder reaction conditions and easier product separation.

Catalytic methods are also at the forefront of optimizing synthetic routes. sarchemlabs.com For example, recent developments in decarboxylative cross-coupling reactions allow for the formation of C-C or C-heteroatom bonds from carboxylic acid precursors. osaka-u.ac.jp A novel method for the decarboxylative hydroxylation of benzoic acids to phenols has been developed using photoinduced ligand-to-metal charge transfer (LMCT) in copper carboxylates, which operates under significantly milder conditions than traditional methods. nih.gov Such innovative strategies could potentially be adapted for the synthesis of precursors to this compound, offering more efficient and selective pathways.

In a patented process for a similar methoxy-substituted compound, the reaction conditions are carefully controlled to ensure high yield and purity. google.com This includes managing the pH during the reaction with dimethyl sulphate and recycling unreacted materials into subsequent batches, resulting in a total yield of 98% and a purity of over 99.5%. google.com Purification techniques like recrystallization are also critical, leveraging the differential solubility of the benzoic acid in hot versus cold solvents to isolate a highly pure product. wikipedia.org

Role of this compound as a Versatile Synthetic Building Block

The structural features of this compound—the carboxylic acid group, the electron-donating ethoxy and methyl groups, and the aromatic ring—make it a valuable intermediate or building block in organic synthesis. nbinno.com The carboxylic acid group can be readily converted into a variety of other functional groups, including esters, amides, acyl chlorides, and alcohols, providing numerous pathways for further molecular elaboration. wikipedia.org

The true value of a building block is demonstrated by its application in the synthesis of complex, often biologically active, molecules. The closely related compound, 3-Methoxy-4-methylbenzoic acid, serves as a key intermediate in the pharmaceutical industry. sarchemlabs.compunagri.com It is a crucial component in the synthesis of drugs such as Zafirlukast and Finerenone, which are used to treat respiratory and kidney-related conditions, respectively. punagri.com It is also used in the preparation of acyl pentapeptide lactones, which are important in antibiotic research. nbinno.comchemicalbook.com

Given the structural similarity, this compound is expected to serve a similar role as a versatile precursor in the synthesis of analogous complex molecules. Its functional groups provide handles for constructing larger molecular architectures through various coupling and functional group transformation reactions. organic-chemistry.orggoogle.com The presence of the ethoxy group, as compared to a methoxy (B1213986) group, can subtly alter the compound's physical and chemical properties, such as solubility and metabolic stability, which can be advantageous in the design of new pharmaceutical agents and other specialty chemicals. sarchemlabs.comguidechem.com

Table 2: Compound Names Mentioned

Compound Name
This compound
3-Methoxy-4-methylbenzoic acid
Zafirlukast
Finerenone
3-hydroxy-4-methylbenzoic acid
Diethyl sulfate
Ethyl iodide
3-ethoxy-4-methylbromobenzene
Sodium hydroxide
Ethyl 3-ethoxy-4-methylbenzoate
Methyl 3-methoxy-4-methylbenzoate
Dimethyl sulphate

Intermediate in the Production of Pharmaceutical Precursors

This compound and its structural analogues serve as crucial building blocks in the synthesis of active pharmaceutical ingredients (APIs). The specific arrangement of the ethoxy, methyl, and carboxylic acid groups on the benzene ring provides a versatile scaffold for constructing more complex molecules.

A significant application of a closely related derivative is in the synthesis of Repaglinide, an oral hypoglycemic agent used for the treatment of type II diabetes. The key intermediate, 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, is directly synthesized from an ethoxy-methylbenzoate precursor. This demonstrates the role of the 3-ethoxy-4-substituted benzoic acid framework as a foundational component in the development of therapeutic agents. The versatility of the carboxylic acid group allows for the creation of amide or ester linkages, which are common functional groups in many drug molecules.

The analogous compound, 3-methoxy-4-methylbenzoic acid, is a documented intermediate in the synthesis of Zafirlukast and Finerenone, which are used in treating respiratory and kidney-related conditions, respectively. This highlights the established importance of this class of substituted benzoic acids in medicinal chemistry. Furthermore, these intermediates are valuable in structure-activity relationship (SAR) studies, where chemists modify the core structure to optimize pharmacological activity during drug discovery.

Table 2: Pharmaceutical Intermediates and Final Products

Intermediate Final Pharmaceutical Product Therapeutic Class
3-Ethoxy-4-ethoxycarbonyl-phenylacetic acid Repaglinide Antidiabetic (Meglitinide)
3-Methoxy-4-methylbenzoic acid Zafirlukast Antiasthmatic (Leukotriene receptor antagonist)
3-Methoxy-4-methylbenzoic acid Finerenone Non-steroidal mineralocorticoid receptor antagonist

Applications in Agrochemical and Materials Science Synthesis

In the field of agrochemicals, substituted benzoic acids are recognized as important intermediates for the synthesis of herbicides. While specific commercial herbicides derived directly from this compound are not extensively documented in public literature, the general structure is relevant. For example, aryloxyacetic acid derivatives are known to act as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, a class of herbicides. The functional groups on this compound make it a suitable candidate for inclusion in synthetic pathways targeting novel herbicidal compounds. The development of new herbicides often involves modifying aromatic moieties to enhance efficacy and selectivity, a role for which this compound could be explored.

The application of this compound in materials science is not well-documented in available research. However, aromatic carboxylic acids, in general, are foundational monomers in polymer chemistry. The presence of both a rigid aromatic ring and a reactive carboxylic acid group allows for its potential use in the synthesis of high-performance polymers such as polyesters and polyamides. The ethoxy and methyl groups could modify the physical properties of the resulting polymer, such as solubility, thermal stability, and crystallinity.

Table 3: Potential Applications in Agrochemical and Materials Science

Field Potential Application Role of Compound Resulting Product Class
Agrochemicals Synthesis of Herbicides Structural Building Block HPPD Inhibitors, Plant Growth Regulators
Materials Science Polymer Synthesis Monomer Polyesters, Polyamides

Chemical Reactivity and Transformation Mechanisms of 3 Ethoxy 4 Methylbenzoic Acid

Reaction Pathways of Key Functional Groups

The primary sites for chemical reactions on 3-Ethoxy-4-methylbenzoic acid are the carboxylic acid and the ethoxy ether linkage. Each group exhibits characteristic reactivity that allows for selective modification.

The carboxylic acid group is a versatile functional group that serves as a gateway to numerous derivatives, including esters, amides, and alcohols.

Esterification: The conversion of this compound to its corresponding esters is a fundamental transformation. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium-driven process where the use of excess alcohol or the removal of water can shift the equilibrium toward the ester product. masterorganicchemistry.comresearchgate.net Microwave-assisted organic synthesis (MAOS) has also emerged as a superior method for esterifying substituted benzoic acids, often reducing reaction times and increasing yields. researchgate.net

Table 1: Representative Esterification Conditions for Benzoic Acids
Reaction TypeReagents & ConditionsKey FeaturesReference
Fischer EsterificationAlcohol (e.g., Ethanol, Methanol), Catalytic Acid (H₂SO₄), HeatEquilibrium process; often requires excess alcohol or water removal. masterorganicchemistry.com
Microwave-Assisted EsterificationAlcohol, Catalytic Acid, Sealed-vessel microwave irradiation (e.g., 130-150°C)Accelerated reaction rates; improved yields compared to conventional heating. researchgate.net
Alkylation of CarboxylateBase (e.g., K₂CO₃), Alkyl Halide (e.g., Ethyl bromoacetate), Solvent (e.g., Acetone)Reaction of the carboxylate salt with an electrophile; avoids strong acid. researchgate.net

Amidation: The formation of amides from this compound involves its reaction with a primary or secondary amine. Direct condensation of a carboxylic acid and an amine is typically inefficient and requires high temperatures. Therefore, the carboxylic acid is often "activated" using coupling agents. Modern methods utilize catalysts to facilitate this transformation under milder conditions. For instance, titanium tetrachloride (TiCl₄) has been shown to mediate the direct condensation of benzoic acids and amines to provide amides in moderate to excellent yields. nih.govrsc.org Another approach involves the use of methoxysilanes as coupling agents in solvent-free conditions. rsc.org

Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding (3-ethoxy-4-methylphenyl)methanol. This transformation requires strong reducing agents, as milder ones like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids directly. Lithium aluminum hydride (LiAlH₄) is the classic reagent for this purpose. However, studies have shown that NaBH₄ can reduce carboxylic acids at elevated temperatures in solvents like diglyme (B29089) (162°C). mdma.ch The presence of electron-releasing groups on the aromatic ring, such as the ethoxy and methyl groups in the target molecule, can decrease the reactivity of the carbonyl group, potentially requiring harsher conditions or the addition of activating agents like LiCl. mdma.ch

The ethoxy group, an aryl alkyl ether, is generally stable but can be cleaved under stringent conditions. The typical method for cleaving such ethers involves treatment with strong protic acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the less sterically hindered carbon of the adjacent C-O bond (the ethyl group in this case). This Sₙ2-type reaction results in the formation of a phenol (B47542) (3-hydroxy-4-methylbenzoic acid) and an alkyl halide (ethyl iodide or ethyl bromide).

Aromatic Ring Reactivity: Electrophilic Aromatic Substitution and Nucleophilic Aromatic Substitution Considerations

The benzene (B151609) ring of this compound is substituted with two activating groups (ethoxy and methyl) and one deactivating group (carboxylic acid). This substitution pattern creates a specific reactivity map for further functionalization.

Electrophilic Aromatic Substitution (EAS): In EAS reactions, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity of the reaction are dictated by the existing substituents. wikipedia.orgmasterorganicchemistry.com

Ethoxy Group (-OCH₂CH₃): A strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.

Methyl Group (-CH₃): A weakly activating, ortho, para-directing group through an inductive effect.

Carboxylic Acid Group (-COOH): A deactivating, meta-directing group because it withdraws electron density from the ring.

The positions ortho and para to the strongly activating ethoxy group are C2, C4, and C6. The methyl group is at C4, and the carboxyl group is at C1. The directing effects of the activating ethoxy and methyl groups reinforce each other, strongly favoring substitution at the positions ortho to the ethoxy group (C2) and ortho to the methyl group (C5). The C2 position is sterically hindered by the adjacent carboxyl and ethoxy groups. Therefore, electrophilic attack is most likely to occur at the C5 position, which is ortho to the methyl group and meta to the carboxyl group. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions. minia.edu.egmasterorganicchemistry.comyoutube.com The first step of the mechanism involves the attack of the aromatic ring's π-electrons on the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comminia.edu.eg A subsequent deprotonation step restores aromaticity. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (NAS): NAS reactions involve the displacement of a leaving group on the aromatic ring by a nucleophile. wikipedia.org This type of reaction is generally unfavorable for electron-rich aromatic rings. chemistrysteps.com For a classical SₙAr (addition-elimination) mechanism to occur, the ring must be activated by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide). wikipedia.orgnih.gov this compound lacks these features; its activating substituents make it electron-rich and thus a poor substrate for SₙAr. A reaction could potentially occur under extreme conditions with a very strong base via an elimination-addition (benzyne) mechanism, but this is less common. chemistrysteps.comyoutube.com

Catalytic and Mechanistic Studies of this compound Transformations

Catalysis is central to many transformations of this compound, enhancing reaction rates and enabling pathways that would otherwise be inaccessible.

Esterification: The mechanism of acid-catalyzed Fischer esterification involves several equilibrium steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

Amidation: Modern catalytic amidation reactions avoid the need for stoichiometric activating agents. Titanium-based catalysts, such as TiCl₄ and TiF₄, have been studied for the direct amidation of benzoic acids. nih.govrsc.org The proposed mechanism for TiCl₄-mediated amidation involves the formation of an adduct between the carboxylate and the titanium center, activating the carboxylic acid toward nucleophilic attack by the amine. nih.gov

Electrophilic Aromatic Substitution: Lewis acids like FeBr₃ or AlCl₃ are crucial catalysts in halogenation and Friedel-Crafts reactions, respectively. minia.edu.egyoutube.com They function by coordinating with the electrophile's precursor (e.g., Br₂ or an alkyl/acyl halide) to generate a more potent electrophile (e.g., the Br⁺ cation or a carbocation/acylium ion), which is reactive enough to be attacked by the aromatic ring. minia.edu.egyoutube.com The rate-determining step is the formation of the high-energy arenium ion intermediate, which disrupts the ring's aromaticity. youtube.com

Table 2: Summary of Catalysts in Key Transformations
TransformationCatalyst TypeExample CatalystMechanism RoleReference
EsterificationBrønsted AcidH₂SO₄Protonates carbonyl oxygen to activate the carboxylic acid. masterorganicchemistry.com
AmidationLewis Acid / Transition MetalTiCl₄, TiF₄Coordinates to carboxylate to activate for amine attack. nih.govrsc.org
Friedel-Crafts Alkylation/AcylationLewis AcidAlCl₃Generates a carbocation or acylium ion electrophile. wikipedia.orgminia.edu.eg
Aromatic HalogenationLewis AcidFeBr₃Polarizes the Br-Br bond to generate a strong electrophile. minia.edu.eg

Advanced Spectroscopic and Analytical Characterization of 3 Ethoxy 4 Methylbenzoic Acid

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Elucidation

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. For 3-Ethoxy-4-methylbenzoic acid, the FT-IR spectrum would be expected to display several key absorption bands corresponding to its specific functional groups. The carboxylic acid group would produce a very broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, and a strong carbonyl (C=O) stretching band around 1710-1680 cm⁻¹. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The ethoxy group would show C-O stretching bands in the 1300-1000 cm⁻¹ range, and the methyl group would exhibit C-H bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

Expected FT-IR Data for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
O-H Stretch 3300-2500 (broad) Carboxylic Acid
C-H Stretch (Aromatic) >3000 Aromatic Ring
C-H Stretch (Aliphatic) <3000 Ethoxy & Methyl
C=O Stretch 1710-1680 Carboxylic Acid
C=C Stretch 1600-1450 Aromatic Ring
C-H Bend ~1450, ~1375 Methyl Group

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR by detecting changes in the polarizability of a molecule's electron cloud during vibration. For this compound, Raman spectroscopy would be particularly useful for identifying non-polar bonds. The aromatic ring vibrations, especially the symmetric "ring breathing" mode, would produce a strong signal. The C=C bonds of the benzene (B151609) ring and the C=O bond of the carboxylic acid would also be Raman active.

Expected Raman Shifts for this compound

Vibrational Mode Expected Raman Shift (cm⁻¹) Functional Group
Aromatic Ring Breathing ~1000 Aromatic Ring
C=C Stretch (Aromatic) 1600-1500 Aromatic Ring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR and Carbon (¹³C) NMR Analysis

Proton (¹H) NMR would provide information on the number of different types of protons and their neighboring environments. For this compound, one would expect to see a triplet and a quartet for the ethoxy group's ethyl protons, a singlet for the methyl group protons, and distinct signals for the aromatic protons. The carboxylic acid proton would appear as a broad singlet at a high chemical shift (typically >10 ppm).

Carbon (¹³C) NMR would show signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be found at a high chemical shift (around 170-180 ppm). The aromatic carbons would appear in the 110-160 ppm range, with those attached to the oxygen and the carboxylic acid being the most downfield. The carbons of the ethoxy and methyl groups would be observed at lower chemical shifts.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Group Predicted ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm)
Carboxylic Acid (-COOH) >10 Singlet (broad) ~175
Aromatic C-H 6.8-8.0 Multiplets 110-140
Aromatic C-O - - ~155
Aromatic C-COOH - - ~130
Aromatic C-CH₃ - - ~140
Aromatic C-C - - 120-135
Ethoxy (-OCH₂CH₃) ~4.1 Quartet ~64
Ethoxy (-OCH₂CH₃) ~1.4 Triplet ~15

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would show correlations between coupled protons, for example, between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbons they are directly attached to. This would link the proton signals of the ethoxy and methyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connectivity between the ethoxy group, the methyl group, the carboxylic acid, and the aromatic ring. For instance, correlations would be expected between the methylene protons of the ethoxy group and the aromatic carbon at position 3.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry would be used to determine the molecular weight and elemental composition of this compound. The molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (180.20 g/mol ). High-resolution mass spectrometry would provide the exact mass, confirming the molecular formula C₁₀H₁₂O₃.

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH), the carboxyl group (-COOH), and cleavage of the ether bond.

Expected Mass Spectrometry Data for this compound

Ion m/z (expected) Description
[M]⁺ 180 Molecular Ion
[M - OH]⁺ 163 Loss of hydroxyl radical
[M - C₂H₅]⁺ 151 Loss of ethyl radical

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS serves as a definitive tool for identity confirmation and purity assessment. The gas chromatograph separates the compound from any volatile impurities based on their boiling points and interactions with the stationary phase of the GC column. Following separation, the mass spectrometer fragments the eluted molecules into characteristic ions.

The resulting mass spectrum is a unique fingerprint for the compound, allowing for unambiguous identification. The fragmentation pattern of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with other significant fragments resulting from the loss of the ethoxy group, the carboxylic acid group, or other parts of the molecule. The technique's high sensitivity allows for the detection and identification of trace-level impurities that might be present from the synthesis process. While polar compounds like benzoic acid can sometimes be challenging for GC analysis, appropriate derivatization or the use of modern, robust GC columns can overcome these issues. shimadzu.com

Table 1: Illustrative GC-MS Parameters for this compound Analysis

ParameterValue/ConditionPurpose
GC System Triple Quadrupole GC-MSProvides high selectivity and sensitivity. shimadzu.com
Column Capillary Column (e.g., DB-5ms)Inert stationary phase suitable for a wide range of compounds.
Injection Mode Split (e.g., 10:1 ratio)Prevents column overloading with concentrated samples.
Injector Temp. 275 °CEnsures rapid volatilization of the analyte.
Oven Program Initial 100°C, ramp to 300°CSeparates compounds based on boiling point.
MS Ionization Electron Ionization (EI) at 70 eVStandard ionization method that produces reproducible fragmentation patterns.
MS Detector Mass Analyzer (Quadrupole)Scans a mass range (e.g., 50-500 amu) to detect the molecular ion and fragments.
Expected Fragments Molecular Ion (M+), [M-29]+ (loss of C₂H₅), [M-45]+ (loss of COOH)Provides structural confirmation and identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of non-volatile or thermally sensitive compounds like this compound, particularly within complex matrices. epa.govmdpi.com This method first separates the target compound from other components in a liquid sample using high-performance liquid chromatography (HPLC). The separated components are then introduced into a mass spectrometer, which provides data on their molecular weight and structure.

LC-MS is especially valuable for analyzing samples where this compound might be present alongside other non-volatile substances, such as in reaction mixtures or biological samples. vu.edu.au Techniques like electrospray ionization (ESI) are commonly used to gently ionize the molecule without causing significant fragmentation, typically yielding a strong signal for the protonated ([M+H]+) or deprotonated ([M-H]-) molecular ion. This allows for precise molecular weight determination and quantification. vu.edu.au The coupling of LC with tandem mass spectrometry (MS/MS) further enhances selectivity and provides detailed structural information by fragmenting the selected molecular ion. glsciences.com

Table 2: Representative LC-MS Method Parameters for this compound

ParameterValue/ConditionPurpose
LC System UHPLC/HPLC SystemHigh-resolution separation of complex mixtures.
Column Reversed-Phase C18 (e.g., 150 x 2.1 mm)Standard for separating moderately polar organic compounds. tmiclinode.com
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)Efficiently elutes compounds with varying polarities. The acid aids in ionization. tmiclinode.com
Flow Rate 0.4 mL/minTypical analytical flow rate for high-resolution separation. tmiclinode.com
MS Interface Electrospray Ionization (ESI), Negative ModeGentle ionization suitable for carboxylic acids, forming [M-H]⁻ ions. vu.edu.au
MS Detector Quadrupole Time-of-Flight (QTOF) or Triple QuadrupoleProvides high mass accuracy and/or selective reaction monitoring (SRM) for quantification.
Primary Ion [M-H]⁻ at m/z 193.08Corresponds to the deprotonated molecular weight of the compound.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles within the this compound molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be constructed, revealing the exact position of each atom. This provides unequivocal proof of the compound's molecular structure, conformation, and stereochemistry in the solid state. While no public crystal structure for this compound is currently available, data from structurally similar molecules demonstrate the level of detail this analysis provides. researchgate.net

Crystal Packing Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The data from X-ray crystallography also reveals how molecules are arranged in the crystal lattice, a study known as crystal packing analysis. This arrangement is governed by non-covalent intermolecular interactions. nih.gov For this compound, the most significant of these interactions is expected to be hydrogen bonding. The carboxylic acid functional group is a strong hydrogen bond donor and acceptor, and it is highly probable that it would form centrosymmetric dimers with neighboring molecules via O-H···O hydrogen bonds, a common and stabilizing motif in carboxylic acid crystals. researchgate.netucl.ac.uk

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal structure. bg.ac.rsnih.gov This method generates a unique three-dimensional surface for a molecule within a crystal, color-coded to map and highlight close intermolecular contacts.

Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

Contact TypePredicted ContributionInteracting Atoms/Groups Involved
O···H / H···O HighCarboxylic acid hydrogen bonding (O-H···O=C).
H···H HighGeneral van der Waals contacts from methyl, ethyl, and aromatic hydrogens.
C···H / H···C MediumInteractions between aromatic rings and adjacent alkyl or aromatic hydrogens.
C···C Low to MediumIndicative of π-π stacking interactions between aromatic rings. researchgate.net
O···C / C···O LowWeaker contacts involving the carbonyl and ether oxygen atoms.

Chromatographic Method Development and Validation

High-Performance Liquid Chromatography (HPLC) for Purity Control and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of pharmaceutical ingredients and other high-purity chemicals. iajps.com A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for the quality control of this compound. rroij.com Such a method can separate the main compound from process-related impurities, starting materials, and degradation products. ekb.eg

Method development involves optimizing parameters such as the column type (typically a C18 stationary phase), mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), flow rate, and detector wavelength. longdom.orgpensoft.netlongdom.org UV detection is well-suited for this compound due to the strong absorbance of the benzene ring. Once developed, the method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust. ekb.eg This validated method can then be used for routine quality control to quantify the purity of this compound and to create a detailed impurity profile. ekb.eg

Table 4: Typical Parameters for a Validated RP-HPLC Method for Purity Analysis

ParameterSpecificationPurpose
Chromatograph HPLC with UV/Vis or DAD DetectorStandard instrumentation for purity analysis.
Column Phenomenex Kinetex C18 (150 x 4.6 mm, 5 µm)Provides good resolution for benzoic acid derivatives. longdom.org
Mobile Phase A 0.1% Phosphoric Acid in WaterAqueous buffer to control pH and improve peak shape. longdom.org
Mobile Phase B AcetonitrileOrganic modifier to elute the compound.
Elution Mode GradientAllows for separation of impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate. longdom.org
Column Temp. 30 °CEnsures reproducible retention times. pensoft.net
Detection UV at 230 nmWavelength for sensitive detection of the aromatic system. longdom.org
Injection Volume 10 µLStandard volume for analytical HPLC.
Validation Performed according to ICH Q2(R1) guidelinesEnsures the method is reliable for its intended purpose (specificity, linearity, accuracy, precision). ekb.eg

Chiral Chromatography for Enantiomeric Purity Determination of this compound

Not Applicable: The analytical technique of chiral chromatography is not applicable to the compound this compound. This method is specifically designed for the separation of enantiomers, which are non-superimposable mirror images of chiral molecules.

A molecule is considered chiral if it contains a stereocenter, typically a carbon atom bonded to four different substituent groups. An analysis of the chemical structure of this compound reveals the absence of any such chiral centers. The molecule possesses a plane of symmetry and is, therefore, achiral.

Since this compound does not exist as a pair of enantiomers, the concept of enantiomeric purity is not relevant. Consequently, analytical methods such as chiral chromatography, which are employed to determine the relative proportions of enantiomers in a mixture, are not utilized in the characterization of this compound. Standard chromatographic techniques are sufficient for assessing its chemical purity.

Computational Chemistry and Theoretical Modeling of 3 Ethoxy 4 Methylbenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in determining the fundamental properties of a molecule. These methods can predict molecular structure, energy, and various spectroscopic parameters with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. In the context of 3-Ethoxy-4-methylbenzoic acid, DFT would be employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This optimized structure corresponds to the lowest energy state of the molecule.

Following geometry optimization, an analysis of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be performed. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. The spatial distribution of the HOMO and LUMO would reveal the regions of the molecule that are most likely to act as electron donors and acceptors, respectively.

Quantum chemical calculations are also invaluable for predicting various spectroscopic properties. For this compound, these calculations could forecast its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By simulating the vibrational frequencies and chemical shifts, researchers can generate theoretical spectra.

These predicted spectra can then be compared with experimentally obtained data. A strong correlation between the theoretical and experimental spectra serves to validate the computational model and the optimized molecular geometry. Furthermore, this comparison can aid in the assignment of specific spectral peaks to particular vibrational modes or atomic nuclei within the molecule, providing a more detailed understanding of its structure and bonding.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is calculated by determining the electrostatic potential at the surface of the molecule. The MEP map uses a color scale to indicate regions of varying electron density. Typically, red areas signify regions of high electron density (electronegative) that are prone to electrophilic attack, while blue areas represent regions of low electron density (electropositive) that are susceptible to nucleophilic attack. Green areas denote regions of neutral potential.

For this compound, an MEP map would highlight the electronegative oxygen atoms of the carboxyl and ethoxy groups as likely sites for electrophilic interaction. Conversely, the hydrogen atoms of the aromatic ring and the methyl and ethyl groups would be identified as potential sites for nucleophilic interaction. This information is critical for predicting the molecule's reactivity and its interactions with other molecules.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations could be used to explore its conformational landscape. The ethoxy and carboxylic acid groups can rotate, leading to different spatial arrangements or conformers. MD simulations can identify the most stable conformers and the energy barriers between them. Furthermore, these simulations can model the behavior of the molecule in a solvent, providing insights into its solvation properties and how it interacts with surrounding solvent molecules.

In Silico Studies of Molecular Interactions

In silico studies, particularly molecular docking, are computational techniques used to predict how a small molecule, or ligand, binds to a larger molecule, typically a protein. These methods are fundamental in drug discovery and design.

Molecular docking simulations would involve placing this compound into the binding site of a target protein and predicting its preferred binding orientation and affinity. The process involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on a set of energy functions.

The results of molecular docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein. This information is vital for understanding the molecular basis of a compound's biological activity and for designing new molecules with improved binding properties. For this compound, such studies could hypothetically explore its potential to interact with various biological targets, although no specific studies have been published to date.

Prediction of Non-Covalent Interactions and Supramolecular Assembly

The self-assembly of molecules into larger, ordered structures is governed by a complex interplay of non-covalent interactions. Computational chemistry provides powerful tools to predict and analyze these interactions, offering insights into the formation of supramolecular assemblies from individual molecules like this compound.

Theoretical modeling in this area primarily focuses on identifying the nature and strength of intermolecular forces that dictate how molecules recognize and bind to one another. For aromatic carboxylic acids, the most significant non-covalent interactions typically include hydrogen bonding, π-π stacking, and van der Waals forces.

Hydrogen Bonding: The carboxylic acid group (-COOH) is a potent hydrogen bond donor and acceptor. Computational models predict that this compound molecules will form strong, centrosymmetric dimers through O-H···O hydrogen bonds between their carboxyl groups. This is a characteristic and highly stable motif observed in the crystal structures of many benzoic acid derivatives.

π-π Stacking: The aromatic ring of the molecule facilitates π-π stacking interactions, where the electron-rich π systems of adjacent rings align. The presence and orientation of substituents—the ethoxy and methyl groups—can influence the geometry and strength of these interactions, leading to various packing arrangements such as parallel-displaced or T-shaped configurations.

By analyzing these interactions, computational models can predict the most energetically favorable supramolecular assemblies. These may range from simple dimers to more complex one-dimensional chains, two-dimensional sheets, or three-dimensional networks, providing a foundational understanding of the material's solid-state structure.

Advanced Applications in Materials Science and Supramolecular Chemistry

Supramolecular Assemblies and Architectures Involving 3-Ethoxy-4-methylbenzoic Acid Scaffolds

The field of supramolecular chemistry focuses on systems composed of multiple molecules linked by non-covalent interactions. Benzoic acid and its derivatives are foundational to this field due to their capacity for predictable self-assembly.

The primary mechanism driving the self-assembly of benzoic acid derivatives is the formation of highly stable cyclic dimers through robust hydrogen bonding between their carboxylic acid groups. hartleygroup.orgresearchgate.netnih.govscispace.com This head-to-head association creates a larger, more rigid, and centrosymmetric building block from two individual molecules. researchgate.net The stability of these intermolecular hydrogen bonds is a key factor in understanding the chemical structures and properties of materials derived from them. scispace.commdpi.com

These dimeric units can then organize into higher-order, hierarchical structures through weaker, non-covalent forces. These interactions include:

π-π Stacking: The aromatic rings of the benzoic acid dimers can stack upon one another, leading to the formation of columnar or layered architectures.

The characterization of these hierarchical structures is typically performed using a combination of techniques. X-ray diffraction is used to determine the precise packing of molecules in the solid state, confirming the presence of hydrogen-bonded dimers and their spatial relationship. In addition, spectroscopic methods like FT-IR can confirm hydrogen bond formation by observing characteristic shifts in the O-H and C=O vibrational frequencies. researchgate.net

The rational design of functional materials using scaffolds like this compound hinges on the precise control of its self-assembly. By chemically modifying the core molecule, researchers can tune the non-covalent interactions to achieve specific material properties. rsc.org For instance, introducing chiral auxiliaries can guide the assembly into non-centrosymmetric structures, which is crucial for properties like second-harmonic generation. nih.gov

The ureido-benzoic acid (UBA) motif, as an example, demonstrates how modifications can enhance association strength, leading to dimerization constants on the order of 10⁹ M⁻¹ in certain solvents, making the system suitable for creating supramolecular polymers. rsc.org By analogy, functionalizing the this compound core could lead to materials with applications in areas such as:

Controlled Release: Creating porous supramolecular networks that can encapsulate and later release guest molecules.

Sensors: Designing assemblies where the binding of an analyte disrupts the supramolecular structure, leading to a detectable optical or electronic signal.

Self-Healing Materials: Developing supramolecular polymers where the reversible nature of hydrogen bonds allows the material to repair damage. rsc.org

Exploration of Liquid Crystalline Phases Derived from this compound Analogs

Thermotropic liquid crystals are materials that exhibit fluid phases with molecular order at temperatures between the solid crystal and the isotropic liquid states. hartleygroup.org Benzoic acid derivatives, particularly p-alkoxybenzoic acids, are classic examples of molecules that form such phases. hartleygroup.orgresearchgate.net The ability to form liquid crystals is a direct consequence of the supramolecular dimerization discussed previously. The hydrogen-bonded dimer creates an elongated, rod-like (calamitic) shape, which is a prerequisite for the formation of liquid crystalline mesophases. hartleygroup.orgresearchgate.net

The specific mesophases formed (e.g., nematic, smectic) and the temperature ranges at which they are stable are highly dependent on the molecule's structure, especially the nature of its terminal groups. nih.govnih.gov For analogs of this compound, the length and branching of the alkoxy chain and the position of the methyl group would critically influence the melting and clearing points. Longer terminal chains generally stabilize more ordered smectic phases over the less ordered nematic phase. nih.gov The mesomorphic properties are typically investigated using differential scanning calorimetry (DSC) to determine transition temperatures and enthalpies, and polarized optical microscopy (POM) to identify the specific textures of the liquid crystal phases. nih.govnih.gov

Table 1: Phase Transition Temperatures of Representative p-Alkoxybenzoic Acids This interactive table illustrates how the length of the alkoxy chain influences the melting and clearing temperatures, and the type of liquid crystal mesophase observed. Data compiled from various studies on benzoic acid derivatives.

Compoundn (Alkyl Chain Length)Melting Point (°C)Clearing Point (°C)Mesophase(s)
Methoxybenzoic Acid1182197Nematic
Ethoxybenzoic Acid2198207Nematic
Propoxybenzoic Acid3148162Nematic
Butoxybenzoic Acid4147161Nematic, Smectic C
Pentyloxybenzoic Acid5134154Nematic, Smectic C
Hexyloxybenzoic Acid6105154Nematic, Smectic C
Heptyloxybenzoic Acid794147Nematic, Smectic C
Octyloxybenzoic Acid8101148Nematic, Smectic C

Development of Non-Linear Optical (NLO) Materials Incorporating the Compound

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. These materials are critical for technologies like frequency conversion, optical switching, and data storage. scispace.com Organic molecules have attracted significant attention for NLO applications due to their potentially large and fast NLO responses, which can be tuned through molecular engineering. scispace.comresearchgate.net

The NLO response in organic compounds often arises from π-electron delocalization within the molecule. researchgate.net The aromatic ring of this compound provides this necessary π-conjugated system. For a significant second-order NLO response, a molecule must also be non-centrosymmetric. While the hydrogen-bonded dimer of benzoic acid is inherently centrosymmetric, this compound could be used as a precursor or a component in a larger, non-centrosymmetric system. nih.gov

The key strategies for designing NLO materials from such building blocks include:

Introducing Donor-Acceptor Groups: Creating a permanent dipole moment by attaching strong electron-donating and electron-withdrawing groups to the π-conjugated system enhances the molecular hyperpolarizability. The ethoxy group on the ring acts as a mild electron donor.

Co-crystallization: Combining the molecule with an enantiopure chiral compound can force crystallization in a non-centrosymmetric space group, leading to a bulk material with second-order NLO properties. nih.gov

Incorporation into Polymers: Attaching the NLO-active chromophore as a side chain to a polymer backbone and then poling the material in a strong electric field can align the dipoles, breaking the centrosymmetry.

Theoretical studies using methods like Density Functional Theory (DFT) are often employed to calculate molecular hyperpolarizabilities and predict the NLO potential of new compounds before synthesis. researchgate.netnih.gov Such studies on various carboxylic acid and aromatic derivatives have shown that they can be promising candidates for NLO materials. nih.govresearchgate.net

Polymer Chemistry Applications as a Monomer or Modifier

The functional groups on this compound allow it to be incorporated into polymeric structures, either as a monomer that forms the polymer backbone or as a modifying agent that imparts specific properties to an existing polymer.

As a monomer , this compound can be used in step-growth polymerization. The carboxylic acid functional group can be converted into a more reactive derivative, such as an acyl chloride or an ester. This activated monomer can then react with co-monomers containing hydroxyl or amine groups to form polyesters or polyamides, respectively. The rigid aromatic core of the benzoic acid unit would be expected to increase the thermal stability and glass transition temperature (Tg) of the resulting polymer. Benzoic acid derivatives are known to be important precursors for the synthesis of many organic substances, including polymers. researchgate.net

As a polymer modifier , the compound can be grafted onto an existing polymer chain. For example, polymers with reactive sites (e.g., hydroxyl or amine groups) can be functionalized through esterification or amidation reactions with this compound. This process would append the 3-ethoxy-4-methylphenyl moiety as a side group, which could be used to:

Modify the solubility and surface properties of the polymer.

Introduce sites for further chemical reactions.

Incorporate the liquid crystalline or NLO properties of the moiety into the bulk polymer.

Furthermore, derivatives like 4-vinylbenzoic acid have been established as valuable "smart" building blocks for creating functional polymers via chain-growth polymerization methods like RAFT polymerization. researchgate.net By analogy, a vinyl or other polymerizable group could be synthetically added to the this compound scaffold to create a novel functional monomer for advanced polymer architectures. The electrosynthesis of polymers from benzoic acid derivatives has also been explored as a route to new materials.

Environmental Fate and Degradation Mechanisms of 3 Ethoxy 4 Methylbenzoic Acid

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of a chemical compound through non-biological processes, primarily hydrolysis, photolysis, and oxidation-reduction reactions that occur in environmental matrices like soil and water.

The carboxylic acid group of 3-Ethoxy-4-methylbenzoic acid is stable and not susceptible to hydrolysis under typical environmental conditions. However, should the compound exist in an esterified form (e.g., methyl 3-ethoxy-4-methylbenzoate), the ester linkage would be the primary site for hydrolytic cleavage.

Hydrolysis of carboxylic acid esters can proceed through several mechanisms, with the most common being base-catalyzed (saponification) and acid-catalyzed pathways. epa.gov The base-catalyzed mechanism generally involves a bimolecular nucleophilic acyl substitution (BAc2), where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon. epa.govmasterorganicchemistry.com This forms a tetrahedral intermediate which then collapses, eliminating the alkoxide leaving group and forming the carboxylate salt and the corresponding alcohol. masterorganicchemistry.com Under acidic conditions, the carbonyl oxygen is protonated, increasing the carbonyl carbon's electrophilicity and rendering it more susceptible to nucleophilic attack by water. ias.ac.in

The kinetics of ester hydrolysis are influenced by several environmental factors.

Interactive Data Table: Factors Influencing Ester Hydrolysis Rates

Factor Effect on Hydrolysis Rate Rationale
pH Increases significantly at high (alkaline) or low (acidic) pH. Catalysis by hydroxide ions (OH⁻) or hydronium ions (H₃O⁺) accelerates the reaction. nih.gov
Temperature Increases with higher temperature. Provides the necessary activation energy for the reaction to proceed at a faster rate. ias.ac.in
Steric Hindrance Decreases with larger substituent groups near the carbonyl carbon. Bulky groups can physically block the approach of the nucleophile (water or hydroxide) to the reaction center. ias.ac.in

| Electronic Effects | Electron-withdrawing groups on the acyl portion generally increase the rate. | These groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. ias.ac.in |

Given the structure of this compound, its potential esters would be expected to undergo hydrolysis to yield this compound and the corresponding alcohol. The rate would be highly dependent on the specific environmental pH and temperature.

Photodegradation, or photolysis, is a significant abiotic pathway for the breakdown of aromatic compounds in sunlit surface waters and on soil surfaces. This process can occur through direct photolysis, where the molecule itself absorbs ultraviolet (UV) radiation, or indirect photolysis, which is mediated by photosensitized reactions involving other environmental components like hydroxyl radicals (•OH). dtic.mil

For benzoic acid and its derivatives, indirect photolysis initiated by hydroxyl radicals is a primary mechanism. utexas.edu These highly reactive radicals can attack the aromatic ring, leading to hydroxylation. utexas.edu Studies on the photodegradation of benzoic acid have identified intermediates such as salicylic (B10762653) acid (2-hydroxybenzoic acid), 3-hydroxybenzoic acid, and 4-hydroxybenzoic acid, indicating that hydroxylation is a key initial step. nih.gov Further oxidation can lead to ring cleavage and eventual mineralization to CO₂. dtic.milutexas.edu

For this compound, a similar series of reactions is plausible. The electron-donating nature of the ethoxy and methyl groups may influence the position of radical attack on the aromatic ring. The process likely generates a variety of transient radical species and more stable intermediates before complete breakdown. researchgate.net

Interactive Data Table: Plausible Photodegradation Intermediates of this compound

Proposed Intermediate Formation Pathway
Hydroxylated derivatives Addition of a hydroxyl radical (•OH) to the aromatic ring at various positions.
3-Hydroxy-4-methylbenzoic acid Cleavage of the ether bond in the ethoxy group, potentially via radical attack.
3-Ethoxy-4-(hydroxymethyl)benzoic acid Oxidation of the methyl group.
Catechol and Protocatechuic Acid derivatives Further hydroxylation of the ring following initial attack.

Oxidation-reduction (redox) reactions are fundamental to the transformation of organic compounds in the environment. The specific pathway is largely determined by the redox potential (Eh) and pH of the matrix. researchtrend.net

In aerobic environments such as surface waters and well-drained topsoils, conditions are oxidizing (high Eh), and oxidative degradation pathways are favored. des.qld.gov.au this compound, with its electron-rich aromatic ring, is susceptible to attack by strong oxidants like hydroxyl radicals. The ethoxy and methyl substituents are also potential sites for oxidation.

In anaerobic environments like saturated soils, deeper sediments, and groundwater, conditions are reducing (low Eh). uottawa.canih.gov Under these conditions, reductive transformations can occur. For aromatic acids, this typically involves the reduction of the benzene (B151609) ring rather than direct reduction of the carboxylic acid group. However, microbial processes are generally the dominant drivers of degradation in such anoxic settings. The role of purely chemical reduction is likely minimal compared to biotic pathways. Humic substances present in soil and sediment can act as redox mediators, potentially facilitating the transfer of electrons to or from the compound. frontiersin.org

Biotic Degradation Pathways

Biotic degradation, mediated by microorganisms, is often the most significant and efficient route for the complete mineralization of organic pollutants in the environment. Bacteria and fungi possess diverse enzymatic systems capable of breaking down complex aromatic structures.

While specific studies on the microbial transformation of this compound are not prominent, the metabolic pathways for many substituted benzoic acids are well-characterized and serve as excellent models. The degradation strategy depends heavily on the presence or absence of oxygen.

Aerobic Pathways: Under aerobic conditions, bacteria typically initiate the degradation of aromatic rings by incorporating hydroxyl groups, a reaction catalyzed by oxygenase enzymes. This hydroxylation destabilizes the aromatic ring, preparing it for cleavage. nih.gov For a substituted compound like this compound, the initial attack could involve hydroxylation of the ring to form a catechol-like intermediate. This dihydroxylated intermediate is then susceptible to cleavage by dioxygenase enzymes, opening the ring to form an aliphatic acid, which can be further metabolized through central metabolic pathways like the Krebs cycle. researchgate.net

Anaerobic Pathways: In the absence of oxygen, microorganisms employ a different strategy. The degradation of benzoic acid and its derivatives begins with the activation of the carboxylic acid group to a thioester, typically benzoyl-CoA, in an ATP-dependent reaction. nih.gov This activation is a crucial first step for overcoming the resonance stability of the aromatic ring. The central intermediate, benzoyl-CoA (or in this case, a substituted version), then undergoes a series of reductive steps to dearomatize the ring, followed by hydrolytic cleavage to yield aliphatic products that can be channeled into central metabolism. nih.gov This pathway has been observed for compounds like 4-methylbenzoate and is a unifying theme in the anaerobic catabolism of aromatic compounds. nih.gov

Interactive Data Table: Microbial Genera Known for Degrading Benzoic Acid Derivatives

Genus Environment Reference
Pseudomonas Soil, Water nih.gov
Acinetobacter Soil, Water nih.gov
Alcaligenes Soil, Water nih.gov
Burkholderia Soil researchgate.net
Rhodopseudomonas Anoxic environments nih.gov

The microbial degradation of aromatic compounds is orchestrated by a series of specific enzymes. nih.gov The breakdown of this compound would require a consortium of enzymes to catalyze the initial activation, ring modification, ring cleavage, and subsequent metabolism of intermediates. scilit.com

Interactive Data Table: Key Enzyme Classes in the Biodegradation of Benzoic Acid Derivatives

Enzyme Class EC Number (Example) Function Putative Role in Degradation of this compound
Benzoate-CoA ligase EC 6.2.1.25 Activates benzoic acid to its CoA thioester under anaerobic conditions. nih.gov Activation of the carboxyl group to form 3-ethoxy-4-methylbenzoyl-CoA.
Monooxygenases EC 1.14.13.- Incorporate one atom of molecular oxygen into the aromatic ring, typically for hydroxylation. scilit.com Initial hydroxylation of the aromatic ring in aerobic pathways.
Dioxygenases EC 1.14.12.- Incorporate both atoms of molecular oxygen, often to form cis-dihydrodiols from the aromatic ring. nih.gov Dihydroxylation of the aromatic ring to form a catechol-type intermediate.
Ring-Cleaving Dioxygenases EC 1.13.11.- Catalyze the critical step of aromatic ring fission. Can be intradiol (ortho cleavage) or extradiol (meta cleavage). asm.orgnih.govresearchgate.net Cleavage of the dihydroxylated aromatic intermediate to form an aliphatic dicarboxylic acid derivative. rsc.orgrsc.org
Dehydrogenases EC 1.1.1.- Catalyze oxidation reactions, such as the conversion of dihydrodiols to catechols. nih.gov Oxidation of intermediate metabolites in both aerobic and anaerobic pathways.

| Hydrolases | EC 3.-.-.- | Catalyze the cleavage of bonds by the addition of water. nih.gov | Cleavage of aliphatic intermediates following ring fission in the anaerobic pathway. |

Environmental Persistence Modeling and Bioavailability Studies

Direct experimental data on the environmental persistence and bioavailability of this compound are limited in publicly available scientific literature. Consequently, its environmental fate is typically projected using environmental fate models and Quantitative Structure-Activity Relationship (QSAR) predictions. nih.gov These models rely on the physicochemical properties of the molecule and data from structurally analogous compounds, such as other substituted benzoic acids.

Environmental Persistence Modeling

Key chemical properties influencing the output of these models for benzoic acid derivatives include:

Water Solubility: Determines the concentration in the aqueous phase and mobility.

Octanol-Water Partition Coefficient (Kow): Indicates the tendency of a chemical to partition into organic matter, affecting bioaccumulation and sorption to soil and sediment.

Vapor Pressure: Influences the distribution between air and other compartments.

Acid Dissociation Constant (pKa): As an acid, the ionization state of this compound is dependent on the environmental pH. The pKa value determines the ratio of the ionized (anionic) to the non-ionized form, which significantly impacts its sorption behavior, mobility, and bioavailability. nih.govnih.gov

Biodegradation Rate: Microbial degradation is a primary pathway for the breakdown of benzoic acid derivatives in soil and water. science.gov

To estimate the persistence of this compound, data from similar compounds like p-toluic acid (4-methylbenzoic acid) and p-anisic acid (4-methoxybenzoic acid) are used as surrogates.

CompoundCAS NumberMolecular FormulaWater SolubilitylogP (Kow)pKaSoil Biodegradation Half-Life (DT50)
p-Toluic acid99-94-5C₈H₈O₂Sparingly soluble2.274.37Data suggests susceptibility to microbial degradation. science.gov
p-Anisic acid100-09-4C₈H₈O₃530 mg/L (at 37 °C) drugbank.com1.96 drugbank.com4.47 drugbank.comwikipedia.orgConsidered readily biodegradable.
This compound (Predicted)N/AC₁₀H₁₂O₃Predicted to be slightly solublePredicted to be > 2.0Predicted to be ~4.4Predicted to be susceptible to biodegradation.

Based on these analogs, this compound is expected to exhibit low to moderate persistence in the environment. Its carboxylic acid group makes it susceptible to microbial degradation, which is a common and efficient degradation pathway for benzoic acids. science.govnih.gov The ionized form, prevalent in neutral to alkaline waters, is generally more water-soluble and less likely to sorb to sediment, while the non-ionized form will have a greater affinity for organic matter.

Bioavailability Studies

Bioavailability in an environmental context refers to the fraction of a chemical in a specific environmental compartment that is available for uptake by an organism. itrcweb.orgnih.gov For ionizable organic compounds like this compound, bioavailability is complex and heavily influenced by environmental pH. nih.gov

The primary factors affecting the bioavailability of substituted benzoic acids are:

Chemical Speciation: The non-ionized (protonated) form of the acid is more lipophilic and can more easily cross biological membranes than the ionized (anionic) form. Therefore, bioavailability is generally higher in more acidic environments where the non-ionized form predominates. nih.gov

Sorption: The compound can bind to dissolved organic carbon in the water column or to organic matter in soil and sediment. This sorbed fraction is generally considered not to be directly bioavailable. epa.gov

Predictive models for bioavailability often use parameters like the octanol-water partition coefficient (logP) and the acid dissociation constant (pKa).

CompoundPredicted Bioavailability ParameterInfluencing FactorsNotes
p-Anisic acidHigh (Predicted Human Intestinal Absorption: >98%) drugbank.compKa (~4.47), logP (~1.96) drugbank.comServes as a structural analog. High absorption potential suggests the molecule can cross biological membranes.
Benzoic acid derivatives (General)VariableEnvironmental pH, Sorption to organic matter nih.govBioavailability to aquatic organisms like Daphnia magna decreases as pH increases due to a higher proportion of the less permeable ionized form. nih.gov
This compound (Inferred)ModerateEnvironmental pH, Sorption to organic carbonExpected to be more bioavailable in acidic conditions. The ethoxy group may slightly increase lipophilicity compared to a methoxy (B1213986) group, potentially influencing uptake.

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Compound Research and Development

The landscape of chemical research is being reshaped by the integration of artificial intelligence (AI) and machine learning (ML). These powerful computational tools offer the potential to accelerate the discovery and development of novel compounds like 3-Ethoxy-4-methylbenzoic acid.

Property Prediction and Virtual Screening: The biological and chemical properties of a molecule can be predicted with increasing accuracy using ML algorithms. By analyzing the structure of this compound, AI could forecast its potential applications, such as its utility as a pharmaceutical intermediate or a building block for agrochemicals. sarchemlabs.com This predictive capability allows for the rapid virtual screening of large libraries of related compounds, identifying derivatives of this compound with optimized properties for specific applications. While deep neural networks have shown promise, their performance in medicinal chemistry is often comparable to standard ML algorithms due to the relatively small size of typical datasets. acs.org

Sustainable Synthesis and Green Chemistry Approaches for this compound Production

The principles of green chemistry are increasingly guiding the development of chemical manufacturing processes, aiming to reduce environmental impact and enhance sustainability. The production of this compound can benefit significantly from the adoption of these approaches.

Renewable Feedstocks: A key aspect of green chemistry is the use of renewable resources. Research into the production of benzoic acid derivatives from lignin, a complex polymer found in plant cell walls, offers a promising sustainable alternative to petroleum-based feedstocks. rsc.orgresearchgate.net This approach aligns with the broader goal of creating a bio-based economy and reducing reliance on fossil fuels.

Eco-Friendly Catalysis and Solvents: The development of greener synthetic routes often involves the use of environmentally benign catalysts and solvents. For instance, the oxidation of aldehydes to carboxylic acids can be achieved using hydrogen peroxide with a selenium-containing catalyst in water, offering a milder and more sustainable alternative to traditional methods. mdpi.com The goal is to minimize waste and avoid the use of hazardous substances throughout the production process. uniroma1.it

Atom Economy and Energy Efficiency: Green chemistry emphasizes maximizing the incorporation of all materials used in the process into the final product (high atom economy) and conducting reactions at ambient temperature and pressure to reduce energy consumption. wjpmr.com Applying these principles to the synthesis of this compound would involve designing reaction pathways that are both efficient in terms of material usage and energy requirements.

Exploration of Novel Reactivity and Unforeseen Applications

The unique arrangement of functional groups in this compound—a carboxylic acid, an ether, and a methyl group on a benzene (B151609) ring—suggests a rich and potentially unexplored reactivity profile.

Directed C-H Functionalization: The carboxylic acid group can act as a directing group, enabling the selective functionalization of C-H bonds at positions ortho to the carboxylate. nih.gov This strategy allows for the precise introduction of new functional groups, opening up avenues for creating a diverse range of derivatives of this compound with potentially novel biological or material properties.

Scaffold for Bioactive Molecules: Benzoic acid and its derivatives are common structural motifs in a vast array of pharmaceuticals and biologically active compounds. preprints.orgresearchgate.netpreprints.org Future research could explore the potential of this compound as a scaffold for the synthesis of new therapeutic agents. Its specific substitution pattern may lead to unique interactions with biological targets.

Material Science Applications: The aromatic nature and functional groups of this compound make it a candidate for applications in material science. For example, it could be explored as a monomer for the synthesis of novel polymers or as a component in the development of functional organic materials.

Development of High-Throughput Screening Methodologies for Derivative Synthesis

High-throughput screening (HTS) is a powerful technique for rapidly synthesizing and evaluating large libraries of compounds. acs.org Applying HTS to the derivatization of this compound could significantly accelerate the discovery of new molecules with desired properties.

Combinatorial Chemistry and Parallel Synthesis: By employing combinatorial chemistry and parallel synthesis techniques, researchers can efficiently generate a multitude of derivatives of this compound. This involves systematically modifying the core structure with a variety of different chemical building blocks.

Miniaturization and Automation: HTS methodologies often rely on miniaturization and automation to handle the large number of reactions and assays involved. This allows for the rapid screening of thousands of compounds, identifying "hits" with promising activity for further optimization.

Assay Development: A crucial component of HTS is the development of robust and sensitive assays to evaluate the properties of the synthesized derivatives. These assays can be designed to screen for a wide range of activities, from biological effects to specific chemical reactivity. The integration of HTS with computational modeling can further streamline the process of identifying and optimizing lead compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Ethoxy-4-methylbenzoic acid in laboratory settings?

  • Methodology : Synthesis typically involves coupling reactions using triazine derivatives (e.g., 1,3,5-triazine) as intermediates. For example, reactions may employ 1,1-dimethylethyl aminobenzoate under controlled temperatures (e.g., 45°C) with catalysts like DIPEA (diisopropylethylamine). Purification is achieved via TLC monitoring, water washing, and recrystallization .
  • Key Considerations : Optimize reaction stoichiometry and temperature to avoid side products. Use inert atmospheres to prevent oxidation of ethoxy or methyl groups .

Q. How is the purity and structural integrity of synthesized this compound verified?

  • Analytical Techniques :

  • 1H/13C NMR : Confirm substitution patterns (e.g., chemical shifts for methoxy at δ ~3.8 ppm and carboxylic acid at δ ~12 ppm) .
  • Melting Point Analysis : Compare observed values (e.g., 180–220°C) with literature data to assess purity .
  • TLC : Monitor reaction progress using hexane/EtOH (1:1) as a mobile phase .

Q. What are the key stability considerations for handling this compound in experimental conditions?

  • Stability : Stable under normal storage but sensitive to strong oxidizers. Avoid prolonged exposure to light or moisture to prevent hydrolysis of the ethoxy group .
  • Incompatibilities : Reacts with oxidizing agents, producing carbon oxides. Store in airtight containers at room temperature .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in the synthesis of this compound derivatives?

  • Strategies :

  • Catalyst Screening : Use DIPEA or DBU (1,8-diazabicycloundec-7-ene) to enhance nucleophilic substitution efficiency .
  • Temperature Gradients : Gradual heating (e.g., 40–60°C) reduces side reactions like ester hydrolysis .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. What strategies resolve contradictions in solubility data for this compound across literature sources?

  • Approach :

  • Experimental Determination : Use shake-flask methods with n-octanol/water partitions to measure logP values.
  • Computational Modeling : Predict solubility via software like COSMO-RS, accounting for substituent electronic effects .
    • Note : Many SDS lack solubility data, necessitating empirical validation .

Q. What advanced spectroscopic techniques are recommended for elucidating the electronic environment of substituents in this compound?

  • Techniques :

  • 2D NMR (HSQC, HMBC) : Map coupling between ethoxy/methyl protons and aromatic carbons .
  • IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
  • DFT Calculations : Simulate electron density distribution to predict reactivity sites .

Application-Focused Questions

Q. How is this compound utilized as a building block in pharmaceutical intermediate synthesis?

  • Examples :

  • Drug Intermediates : Modify the carboxylic acid group to create esters or amides for Alzheimer’s disease therapeutics (e.g., fluorinated analogs) .
  • Enzyme Inhibitors : Functionalize the aromatic ring to target specific binding pockets in enzymatic assays .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Safety Measures :

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of particulates .
  • Waste Disposal : Neutralize with sodium bicarbonate before disposal in designated organic waste containers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.